4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16088328
InChI: InChI=1S/C16H13N3O4/c1-10-5-7-11(8-6-10)17-9-18-15(20)12-3-2-4-13(19(22)23)14(12)16(18)21/h2-8,17H,9H2,1H3
SMILES:
Molecular Formula: C16H13N3O4
Molecular Weight: 311.29 g/mol

4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione

CAS No.:

Cat. No.: VC16088328

Molecular Formula: C16H13N3O4

Molecular Weight: 311.29 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione -

Specification

Molecular Formula C16H13N3O4
Molecular Weight 311.29 g/mol
IUPAC Name 2-[(4-methylanilino)methyl]-4-nitroisoindole-1,3-dione
Standard InChI InChI=1S/C16H13N3O4/c1-10-5-7-11(8-6-10)17-9-18-15(20)12-3-2-4-13(19(22)23)14(12)16(18)21/h2-8,17H,9H2,1H3
Standard InChI Key SSHOPOZEWKCBKM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Introduction

4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione is a synthetic organic compound belonging to the class of isoindole derivatives. Its molecular formula is C15_{15}H12_{12}N2_{2}O4_{4}, and it features a unique bicyclic structure with a nitro group and a p-tolylamino group, contributing to its potential reactivity and applications in various fields.

Synthesis of 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione

The synthesis of this compound typically involves a multi-step reaction process. Common starting materials include phthalic anhydride and formaldehyde in the presence of amines. The reaction conditions, such as temperature, solvent, and reactant concentrations, significantly influence the yield of the synthesis. For example, one reported method achieved an 85% yield under optimized conditions.

Synthesis Steps:

  • Preparation of Isoindole Core: The synthesis begins with the formation of the isoindole core, often through the reaction of phthalic anhydride with amines.

  • Introduction of Nitro Group: The nitro group is introduced through nitration reactions, which require careful control of conditions to achieve the desired substitution pattern.

  • Attachment of p-Tolylamino Group: The p-tolylamino group is attached via aminomethylation reactions, which involve the use of formaldehyde and p-toluidine.

Potential Applications and Biological Activity

Isoindole derivatives, including 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione, have been explored for their potential applications in various scientific fields, including pharmaceuticals and materials science. While specific studies on this compound's biological activity may be limited, similar isoindoles have shown promise in interacting with biological targets, potentially leading to applications in drug development.

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